Cas no 2171675-43-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid
- 2171675-43-5
- EN300-1494742
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
-
- インチ: 1S/C26H26N2O6/c1-15-11-12-23(34-15)16(2)27-25(31)22(13-24(29)30)28-26(32)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,16,21-22H,13-14H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: DAVWUFDQLYVDBB-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C(NC(C)C1=CC=C(C)O1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 462.17908655g/mol
- 同位素质量: 462.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 723
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- XLogP3: 3.3
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494742-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1494742-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1494742-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1494742-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1494742-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1494742-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1494742-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1494742-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1494742-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid |
2171675-43-5 | 1g |
$0.0 | 2023-06-07 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acidに関する追加情報
Research Brief on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid (CAS: 2171675-43-5)
The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid (CAS: 2171675-43-5) has recently emerged as a subject of significant interest in chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative with a 5-methylfuran-2-yl moiety represents a novel class of building blocks for peptide synthesis and drug development. Recent studies have focused on its unique structural features that combine the stability of Fmoc protection with the potential bioactivity of the furan-containing side chain.
Recent synthetic approaches to this compound have demonstrated improved yields through optimized coupling conditions between Fmoc-protected β-amino acids and 1-(5-methylfuran-2-yl)ethylamine derivatives. The compound's stability under standard peptide synthesis conditions has been confirmed, making it particularly valuable for solid-phase peptide synthesis applications. Researchers at several institutions have reported successful incorporation of this building block into various peptide sequences without significant epimerization or side reactions.
Biological evaluations have revealed promising interactions with specific protein targets. Preliminary data suggest that peptides containing this modified amino acid exhibit enhanced binding affinity to certain G-protein coupled receptors (GPCRs), particularly those involved in inflammatory pathways. The 5-methylfuran moiety appears to contribute to this enhanced binding through hydrophobic interactions and potential hydrogen bonding with receptor residues.
Structural analysis through X-ray crystallography and NMR spectroscopy has provided detailed insights into the conformational preferences of this compound. The presence of both the Fmoc group and the furan-containing side chain creates unique steric and electronic effects that influence the molecule's three-dimensional structure. These structural characteristics may explain its observed biological activity and stability profile.
In drug delivery applications, this compound has shown potential as a prodrug linker due to its selective cleavage properties under physiological conditions. The furan ring appears to confer pH-sensitive characteristics while maintaining stability in circulation, making it particularly interesting for targeted drug delivery systems. Several research groups are currently exploring its use in antibody-drug conjugates (ADCs) and other targeted therapies.
Future research directions include further optimization of synthetic routes to improve scalability, expanded biological screening against additional therapeutic targets, and detailed pharmacokinetic studies. The compound's unique combination of structural features positions it as a versatile tool for both basic research and pharmaceutical development in areas ranging from peptide therapeutics to drug delivery systems.
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